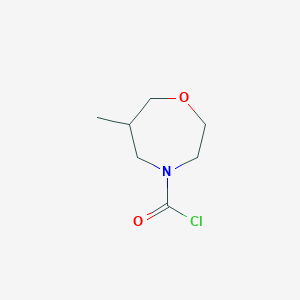![molecular formula C13H22N2O B13316797 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane is a heterocyclic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both piperidine and azaspiro moieties in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent acylation with piperidine-1-carbonyl chloride yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carbonyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its spirocyclic structure is believed to play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Another spirocyclic compound with a four-membered ring.
Spiro-pyrrolidine: Features a five-membered ring and is known for its biological activity.
Spiro-indoline: Contains an indoline moiety and is used in medicinal chemistry.
Uniqueness
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane is unique due to its combination of a piperidine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This combination is less common in other spirocyclic compounds, making it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
6-azaspiro[2.5]octan-2-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C13H22N2O/c16-12(15-8-2-1-3-9-15)11-10-13(11)4-6-14-7-5-13/h11,14H,1-10H2 |
InChI Key |
QGGKMKGTCZKZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC23CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


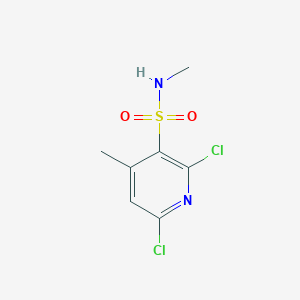

![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
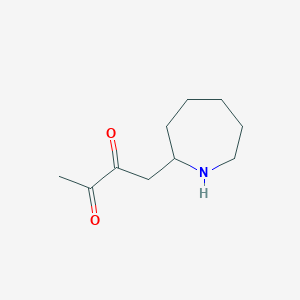
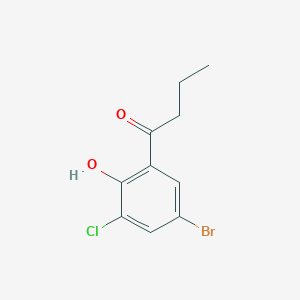


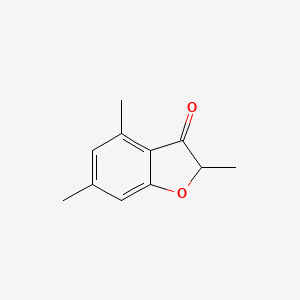
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
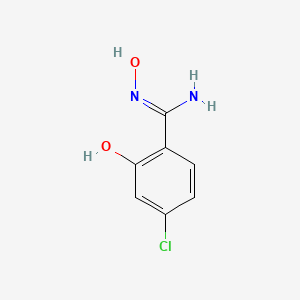

![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)
